N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
CAS No.: 919119-68-9
Cat. No.: VC11505151
Molecular Formula: C19H27BN2O3
Molecular Weight: 342.2 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919119-68-9 |
|---|---|
| Molecular Formula | C19H27BN2O3 |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H27BN2O3/c1-7-22(8-2)17(23)15-12-13-10-9-11-14(16(13)21-15)20-24-18(3,4)19(5,6)25-20/h9-12,21H,7-8H2,1-6H3 |
| Standard InChI Key | FOCSIMFFBOMXDR-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)N(CC)CC |
Introduction
Chemical Identity and Structural Features
N,N-Diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide belongs to the class of indole-boronic esters, characterized by their stability and reactivity in organic transformations. The indole scaffold, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 2nd position with a carboxamide group () and at the 7th position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
Molecular Properties
The compound’s key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 919119-68-9 |
| Molecular Formula | |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | N,N-Diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide |
| Purity | ≥95% |
The boronic ester group () enhances the compound’s stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions.
Synthesis and Optimization
The synthesis of N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide involves multi-step reactions to ensure regioselectivity and functional group compatibility.
Key Synthetic Steps
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Indole Core Formation: The indole scaffold is typically constructed via the Fischer indole synthesis, involving the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
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Boronation at the 7th Position: A Miyaura borylation reaction introduces the boronic ester group using bis(pinacolato)diboron () and a palladium catalyst.
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Carboxamide Functionalization: The 2nd position is amidated via reaction with diethylamine in the presence of a coupling agent such as HATU or EDCI .
Reaction Conditions
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Temperature: 80–110°C for borylation steps.
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Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for cross-coupling.
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Solvents: 1,4-Dioxane or tetrahydrofuran (THF).
Yield optimization requires precise control of stoichiometry and reaction time, with typical yields ranging from 60% to 75%.
Applications in Organic Synthesis
The boronic ester moiety in this compound enables its use as a versatile building block in transition-metal-catalyzed reactions.
Suzuki-Miyaura Cross-Coupling
The compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl structures. For example:
where . This reactivity is critical in constructing pharmaceuticals and agrochemicals.
Functional Group Compatibility
The diethylcarboxamide group remains inert under standard cross-coupling conditions, allowing selective modification of the boronic ester. This property is exploited in sequential functionalization strategies to generate complex molecules .
Biological and Medicinal Relevance
Indole derivatives are pharmacologically significant due to their interactions with biological targets such as kinases, GPCRs, and enzymes.
Antimicrobial Activity
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, lab coat, safety goggles |
| Storage | Desiccator at −20°C under nitrogen |
| Disposal | Incineration or chemical neutralization |
Future Research Directions
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Target Identification: High-throughput screening to map interactions with kinases or proteases.
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Prodrug Development: Leveraging the boronic ester’s reactivity for targeted drug delivery.
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Material Science: Exploring applications in organic electronics or sensors.
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